Methyl 2,4-dimethoxy-6-methylpyrimidine-5-carboxylate

Description

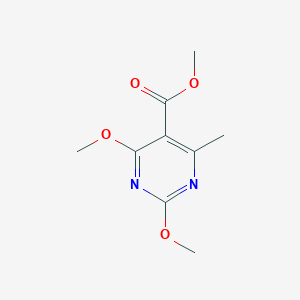

Methyl 2,4-dimethoxy-6-methylpyrimidine-5-carboxylate (CAS: 346411-65-2) is a pyrimidine derivative characterized by a substituted aromatic ring with methoxy (-OCH₃), methyl (-CH₃), and ester (-COOCH₃) functional groups. Its molecular formula is C₁₀H₁₄N₂O₅, with a molecular weight of 242.23 g/mol. The compound is primarily used in research settings, particularly in organic synthesis and pharmaceutical intermediates, owing to its structural versatility .

The pyrimidine core is substituted at positions 2 and 4 with methoxy groups, position 6 with a methyl group, and position 5 with a methyl ester. This substitution pattern influences its electronic properties, solubility, and reactivity, making it distinct from other pyrimidine derivatives .

Properties

CAS No. |

119140-24-8 |

|---|---|

Molecular Formula |

C9H12N2O4 |

Molecular Weight |

212.20 g/mol |

IUPAC Name |

methyl 2,4-dimethoxy-6-methylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C9H12N2O4/c1-5-6(8(12)14-3)7(13-2)11-9(10-5)15-4/h1-4H3 |

InChI Key |

KITTVFUPRYITJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dimethoxy-6-methylpyrimidine-5-carboxylate typically involves the reaction of appropriate pyrimidine derivatives with methanol in the presence of a catalyst. One common method includes the use of triethylamine and ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dimethoxy-6-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrimidine oxides.

Reduction: Reduction reactions can yield different methylated pyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

Methyl 2,4-dimethoxy-6-methylpyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It may be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2,4-dimethoxy-6-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key structural analogs and their substituent differences:

Key Observations:

- Methoxy vs. Hydroxyl Groups : The hydroxyl analogs (e.g., 23945-44-0) exhibit higher polarity and acidity compared to the methoxy-substituted target compound, impacting solubility and hydrogen-bonding capacity .

- Ester vs. Carboxylic Acid : The methyl ester group in the target compound enhances lipophilicity, making it more suitable for lipid-rich environments in drug delivery, whereas carboxylic acid derivatives (e.g., 23945-44-0) are better suited for ionic interactions .

- Chlorine Substitution : The dichloro analog (36745-93-4) shows increased reactivity in nucleophilic aromatic substitution reactions due to electron-withdrawing chlorine atoms .

Physical and Chemical Properties

- Solubility : Methoxy and ester groups likely confer moderate solubility in polar aprotic solvents (e.g., DMSO, acetone), as seen in methyl salicylate (logP ~1.3) .

- Stability : Methoxy groups at positions 2 and 4 enhance steric and electronic stabilization of the pyrimidine ring, reducing susceptibility to hydrolysis compared to hydroxyl analogs .

Stability and Reactivity Comparison

| Property | Target Compound | Dichloro Analog (36745-93-4) | Hydroxyl Analog (23945-44-0) |

|---|---|---|---|

| Reactivity | Moderate (methoxy deactivation) | High (Cl activates ring) | Low (hydrogen bonding stabilizes) |

| Thermal Stability | Stable up to 150°C (estimated) | <100°C (prone to decomposition) | Stable but hygroscopic |

Biological Activity

Methyl 2,4-dimethoxy-6-methylpyrimidine-5-carboxylate (MDMP) is a pyrimidine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

MDMP has the molecular formula and a molecular weight of approximately 212.20 g/mol. The compound features a heterocyclic aromatic structure with two methoxy groups and a carboxylate functional group, which contribute to its chemical reactivity and biological properties.

Preliminary studies indicate that MDMP may interact with specific molecular targets, potentially modulating various biological pathways. Its mechanism of action is thought to involve:

- Enzyme Inhibition : MDMP may inhibit the activity of enzymes involved in nucleotide synthesis, thereby affecting cell proliferation and growth.

- Receptor Modulation : The compound may also interact with various receptors, influencing cellular signaling pathways.

Research Findings

Several studies have investigated the biological activities of compounds related to MDMP. Below is a summary table highlighting key findings from recent research:

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of pyrimidine derivatives, MDMP was included in a panel of compounds tested against MCF7 breast cancer cells. Preliminary results suggested that MDMP could inhibit cell proliferation at micromolar concentrations, warranting further investigation into its mechanisms of action and potential as a therapeutic agent .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of pyrimidine derivatives showed that compounds similar to MDMP could effectively inhibit enzymes involved in nucleotide metabolism. This inhibition led to reduced proliferation rates in cancer cell lines, suggesting a potential pathway for therapeutic intervention .

Q & A

Q. What are the established synthetic pathways for Methyl 2,4-dimethoxy-6-methylpyrimidine-5-carboxylate, and what are their typical yields?

Methodological Answer: The compound is commonly synthesized via multi-step condensation reactions. A representative approach involves:

Base-catalyzed cyclocondensation : Reacting methyl acetoacetate with urea or thiourea derivatives under acidic or basic conditions to form the pyrimidine core .

Methoxy group introduction : Selective O-methylation using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) .

Esterification : Final carboxylate formation via esterification with methanol under reflux.

Q. Table 1: Representative Synthetic Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | Acetic acid, 80°C | 45–60 | |

| Methylation | K₂CO₃, DMF, 60°C | 70–85 | |

| Esterification | MeOH, H₂SO₄, reflux | 80–90 |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Q. What purification strategies are recommended for isolating this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water (3:1) for high-purity crystals.

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) to resolve byproducts .

- HPLC : For analytical purity (>98%), employ a C18 column with methanol/water (70:30) .

Advanced Research Questions

Q. How can discrepancies in reported NMR data for this compound be resolved?

Methodological Answer: Discrepancies often arise from solvent effects or tautomerism. To resolve:

2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., methoxy vs. methylpyrimidine protons) .

X-ray Crystallography : Validate molecular geometry (e.g., bond lengths: C=O ~1.21 Å; C-O ~1.43 Å) .

Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal splitting .

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| C=O bond length | 1.21 Å | |

| Dihedral angle (pyrimidine ring) | 175.6° | |

| Methoxy torsion angle | −128.5° |

Q. What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

Q. How do structural modifications impact biological activity (e.g., DHFR inhibition)?

Methodological Answer:

- Substituent Effects :

- Methoxy groups : Enhance solubility and binding to DHFR’s hydrophobic pocket .

- Methyl at C6 : Reduces steric hindrance, improving IC₅₀ values (e.g., 0.8 μM vs. 2.3 μM for unsubstituted analogs) .

- SAR Studies : Replace the carboxylate with amides to probe hydrogen-bonding interactions .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

Q. How to address solubility challenges in biological assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤5% v/v) to maintain compound integrity .

- Surfactants : Add Tween-80 (0.1%) for aqueous stability .

- Prodrug Design : Convert carboxylate to ester prodrugs (e.g., ethyl ester) for improved membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.